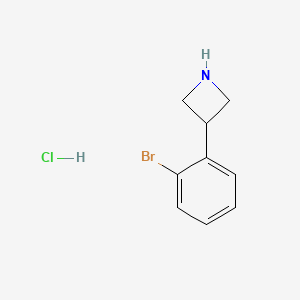
3-methyl-4-(prop-2-yn-1-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(prop-2-yn-1-yloxy)aniline, also known as propargyl aniline, is a versatile organic compound with a variety of applications in scientific research. Its unique structure and properties make it an attractive molecule for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Propargyl aniline has a variety of applications in scientific research. It has been used as a model compound for studying the effects of alkylation on the reactivity of aromatic compounds. It has also been used as a reagent in the synthesis of other compounds, such as polyfunctionalized alkenes and aryl ethers. Additionally, it has been used in the synthesis of polymers and polymers with functional groups.
Mécanisme D'action
Propargyl aniline is an electrophilic aromatic substitution reagent. The mechanism of action involves the attack of the electrophilic 3-methyl-4-(prop-2-yn-1-yloxy)aniline group on the aromatic ring of aniline. This results in the formation of a cationic intermediate, which is then attacked by a nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
Propargyl aniline is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Propargyl aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also highly reactive, making it an ideal reagent for a variety of reactions. Additionally, it is not known to be toxic or to have any adverse effects on humans or other organisms.
However, there are some limitations to its use in laboratory experiments. It is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is sensitive to light and heat, so it must be stored and handled carefully.
Orientations Futures
There are a number of potential future directions for research involving 3-methyl-4-(prop-2-yn-1-yloxy)aniline aniline. One potential direction is to explore its use as a starting material for the synthesis of other compounds, such as polyfunctionalized alkenes and aryl ethers. Additionally, it could be used to study the effects of alkylation on the reactivity of aromatic compounds. It could also be used in the synthesis of polymers with functional groups, and in the development of new catalysts for organic reactions. Finally, it could be used to study the mechanism of action of electrophilic aromatic substitution reactions.
Méthodes De Synthèse
Propargyl aniline can be synthesized by a variety of methods. One of the most common involves the reaction of 3-methyl-4-(prop-2-yn-1-yloxy)aniline bromide with aniline in the presence of a base such as potassium carbonate. This reaction yields a mixture of 3-methyl-4-(prop-2-yn-1-yloxy)aniline aniline and a byproduct, 2-bromopropane. The product can then be purified by column chromatography. Other methods for synthesizing 3-methyl-4-(prop-2-yn-1-yloxy)aniline aniline include the reaction of 3-methyl-4-(prop-2-yn-1-yloxy)aniline alcohol with aniline in the presence of an acid catalyst, and the reaction of 3-methyl-4-(prop-2-yn-1-yloxy)aniline chloride with aniline in the presence of a base.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-(prop-2-yn-1-yloxy)aniline involves the reaction of 3-methyl-4-nitroaniline with propargyl alcohol in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-methyl-4-nitroaniline", "propargyl alcohol", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-nitroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add propargyl alcohol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or iron powder to the reaction mixture to reduce the nitro group to an amino group.", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
893417-09-9 |
Nom du produit |
3-methyl-4-(prop-2-yn-1-yloxy)aniline |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



